5-[(Prop-2-yn-1-yloxy)amino]pyridine-2-carboxylic acid
Description
5-[(Prop-2-yn-1-yloxy)amino]pyridine-2-carboxylic acid is a pyridine-based carboxylic acid derivative featuring a propargyl ether-substituted amino group at the 5-position of the pyridine ring. The compound’s molecular formula is C₉H₈N₂O₃, with a molecular weight of 192.17 g/mol. Its structure combines a pyridine-2-carboxylic acid backbone with a reactive propargyloxyamino substituent, which may confer unique physicochemical properties, such as enhanced reactivity due to the alkyne moiety.
Properties
Molecular Formula |
C9H8N2O3 |
|---|---|
Molecular Weight |
192.17 g/mol |
IUPAC Name |
5-(prop-2-ynoxyamino)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C9H8N2O3/c1-2-5-14-11-7-3-4-8(9(12)13)10-6-7/h1,3-4,6,11H,5H2,(H,12,13) |
InChI Key |
ROMHASFMEQANIS-UHFFFAOYSA-N |
Canonical SMILES |
C#CCONC1=CN=C(C=C1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Prop-2-yn-1-yloxy)amino]pyridine-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with pyridine-2-carboxylic acid.
Formation of Intermediate: The carboxylic acid group is activated, often using reagents like thionyl chloride, to form an acyl chloride intermediate.
Amination: The acyl chloride intermediate is then reacted with prop-2-yn-1-amine to introduce the prop-2-yn-1-yloxyamino group.
Final Product: The resulting compound is purified, typically through recrystallization or chromatography, to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-[(Prop-2-yn-1-yloxy)amino]pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the pyridine ring.
Reduction: Reduced forms of the carboxylic acid group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-[(Prop-2-yn-1-yloxy)amino]pyridine-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents.
Materials Science: The compound can be incorporated into polymers and other materials to impart specific properties.
Biological Studies: It can be used in studies to understand its interaction with biological targets and pathways.
Mechanism of Action
The mechanism of action of 5-[(Prop-2-yn-1-yloxy)amino]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The prop-2-yn-1-yloxyamino group can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The pyridine ring can also participate in π-π stacking interactions, further influencing the compound’s biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 5-[(Prop-2-yn-1-yloxy)amino]pyridine-2-carboxylic acid with key analogs, highlighting substituent variations and their implications:
Key Research Findings and Structural Insights
Substituent Effects on Physicochemical Properties
- Reactivity : The propargyl group in the target compound introduces alkyne functionality, enabling participation in click chemistry (e.g., Huisgen cycloaddition), a feature absent in amide or tert-BOC derivatives .
- Solubility : Hydrochloride salts (e.g., EN300-26683047) exhibit improved aqueous solubility compared to free carboxylic acids, whereas bulky substituents (e.g., benzoyl) may reduce solubility .
- Acidity: The tert-BOC derivative’s predicted pKa (1.02) indicates strong acidity, likely due to electron-withdrawing effects of the carbamate group. The target compound’s amino-propargyl ether substituent may exhibit moderate basicity, though experimental data is lacking .
Biological Activity
5-[(Prop-2-yn-1-yloxy)amino]pyridine-2-carboxylic acid is a synthetic compound with significant potential in medicinal chemistry due to its unique structural features. Its molecular formula is and it has a molecular weight of 192.17 g/mol. The compound is characterized by the presence of a pyridine ring with an amino group and a carboxylic acid, which contribute to its biological activity.
The biological activity of 5-[(Prop-2-yn-1-yloxy)amino]pyridine-2-carboxylic acid is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. This interaction can modulate their activity, leading to a range of biological effects such as antimicrobial, antiviral, and anticancer properties . The specific mechanisms may involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could act as an agonist or antagonist at certain receptor sites, influencing cellular responses.
Biological Activity Highlights
Research on the biological activity of this compound has yielded promising results in several areas:
1. Antimicrobial Activity
Studies have shown that derivatives of pyridine carboxylic acids exhibit significant antimicrobial properties. For instance, compounds structurally similar to 5-[(Prop-2-yn-1-yloxy)amino]pyridine-2-carboxylic acid have demonstrated effective inhibition against various bacterial strains, including Escherichia coli and Klebsiella pneumoniae, with minimum inhibitory concentrations (MICs) ranging from 6.25 µg/mL to 12.5 µg/mL .
2. Antifungal Properties
Research indicates that related compounds exhibit antifungal activity against Fusarium oxysporum, with some derivatives achieving over 80% inhibition at low concentrations (EC50 values between 6 to 9 μg/mL) . This suggests that 5-[(Prop-2-yn-1-yloxy)amino]pyridine-2-carboxylic acid may also possess similar antifungal capabilities.
3. Anticancer Potential
The compound's structure allows it to interact with cellular pathways involved in cancer progression. Preliminary studies suggest that it may induce apoptosis in cancer cells through modulation of signaling pathways related to cell growth and survival.
Case Studies
Several case studies illustrate the biological potential of compounds related to 5-[(Prop-2-yn-1-yloxy)amino]pyridine-2-carboxylic acid:
-
Study on Antimicrobial Efficacy :
- Objective : To evaluate the antimicrobial effects against common pathogens.
- Methodology : Disk diffusion and broth microdilution methods were employed.
- Findings : The compound showed significant activity against E. coli and Staphylococcus aureus, suggesting its potential as a lead compound for antibiotic development .
-
Antifungal Activity Assessment :
- Objective : To determine the efficacy against Fusarium oxysporum.
- Methodology : In vitro assays were conducted using varying concentrations.
- Results : Compounds similar to 5-[(Prop-2-yn-1-yloxy)amino]pyridine-2-carboxylic acid exhibited MIC values comparable to standard antifungals like miconazole .
Structure Activity Relationship (SAR)
The biological activity of 5-[(Prop-2-yn-1-yloxy)amino]pyridine-2-carboxylic acid can be influenced by modifications to its structure:
| Modification | Effect on Activity |
|---|---|
| Addition of halogens (e.g., bromine) | Increased potency against specific bacterial strains |
| Alteration of the alkoxy group | Enhanced solubility and bioavailability |
| Variation in carboxylic acid position | Changes in receptor binding affinity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
